molecular formula C14H19NO3 B13182802 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

Katalognummer: B13182802
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: ZBKCXZMZYWBLSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H17NO3, and it is often studied for its interesting chemical properties and potential therapeutic uses.

Vorbereitungsmethoden

The synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclobutanone in the presence of a base to form an intermediate, which is then subjected to reductive amination to yield the desired product. The reaction conditions typically involve temperatures ranging from 80-140°C and pressures of 0.1-0.5 MPa .

For industrial production, the process may be optimized by using a Co-NiO dual catalyst, which enhances the reaction rate and yield. The reaction mixture is cooled, filtered, and treated with concentrated hydrochloric acid to precipitate the product, which is then purified by crystallization .

Analyse Chemischer Reaktionen

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-18-11-5-3-10(4-6-11)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17)

InChI-Schlüssel

ZBKCXZMZYWBLSF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.